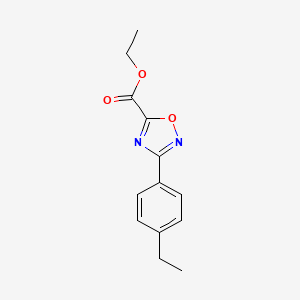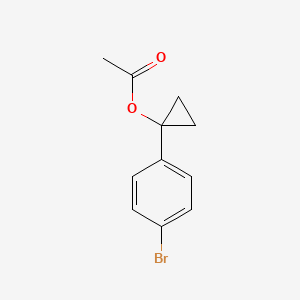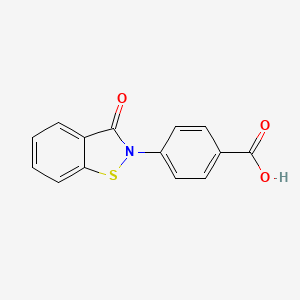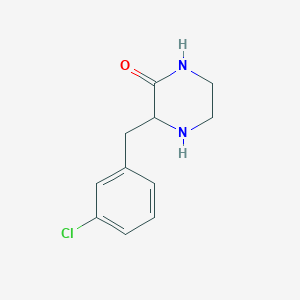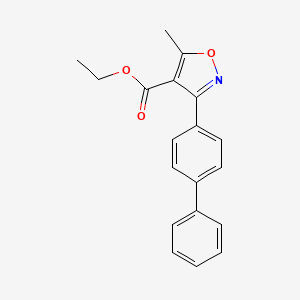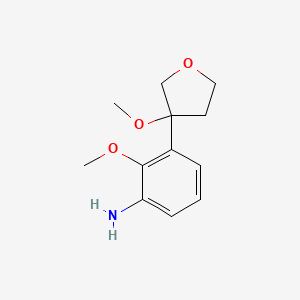
2-Methoxy-3-(3-methoxy-3-tetrahydrofuryl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32702031 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32702031 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a triazolo ring compound, followed by the introduction of methanesulfonate groups. The reaction conditions often involve the use of specific solvents and catalysts to ensure high yield and purity. For instance, the preparation of the triazolo ring compound methanesulfonate crystal form involves a series of crystallization steps under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of MFCD32702031 is designed to be scalable and cost-effective. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The crystal form of the compound is particularly suitable for industrial production due to its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions
MFCD32702031 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD32702031 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents such as potassium permanganate under acidic conditions .
Major Products Formed
The major products formed from the reactions of MFCD32702031 depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives with enhanced reactivity, while substitution reactions can introduce new functional groups to the compound, thereby altering its chemical and physical properties .
Scientific Research Applications
MFCD32702031 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a reagent in organic synthesis and catalysis, enabling the formation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: MFCD32702031 is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and diabetes.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products due to its stability and reactivity .
Mechanism of Action
The mechanism of action of MFCD32702031 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
MFCD32702031 can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include:
- Triazolo ring compounds
- Methanesulfonate derivatives
- Other heterocyclic compounds with similar functional groups
Uniqueness
What sets MFCD32702031 apart from similar compounds is its unique combination of stability, reactivity, and solubility. These properties make it particularly suitable for a wide range of applications, from organic synthesis to pharmaceutical production. Additionally, its ability to undergo various chemical reactions under controlled conditions allows for the precise modification of its structure and properties to meet specific needs .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-methoxy-3-(3-methoxyoxolan-3-yl)aniline |
InChI |
InChI=1S/C12H17NO3/c1-14-11-9(4-3-5-10(11)13)12(15-2)6-7-16-8-12/h3-5H,6-8,13H2,1-2H3 |
InChI Key |
WIPBFKVSZMLKRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1N)C2(CCOC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




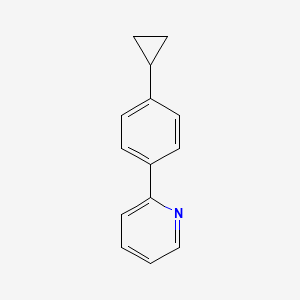
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)

![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)
